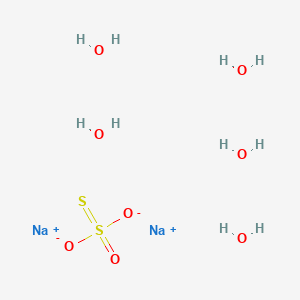

Tiosulfato de sodio pentahidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium thiosulfate (Na₂S₂O₃) is an inorganic compound commonly encountered as the white or colorless pentahydrate (Na₂S₂O₃·5H₂O). It readily dissolves in water and exhibits intriguing properties as both a reducing agent and a ligand .

Aplicaciones Científicas De Investigación

Sodium thiosulfate finds applications in:

Dyeing Industry: It converts dyes and plays a crucial role in textile coloration.

Medical Use: It treats cyanide poisoning and mitigates side effects of chemotherapy and hemodialysis.

Water Treatment: It reduces chlorine levels in water used for swimming pools, aquariums, and therapeutic centers

Mecanismo De Acción

The exact mechanism by which sodium thiosulfate exerts its effects varies depending on the context. In cyanide poisoning, it forms a complex with cyanide ions, rendering them less toxic. In chemotherapy, it may protect against cisplatin-induced ototoxicity .

Safety and Hazards

Direcciones Futuras

Métodos De Preparación

a. Sodium Sulfite Method:

- Sodium sulfite (Na₂SO₃) reacts with sulfur dioxide (SO₂) gas in an alkaline solution.

- The resulting sodium thiosulfate solution is neutralized with sodium hydroxide (NaOH) to remove impurities.

- After filtration, sulfur powder is dissolved in hot sodium thiosulfate solution to complete the reaction.

- Additional purification steps involve filtration, impurity removal, and alkali treatment .

- Alkali metal sulfides (e.g., Na₂S) react with sulfur in an aqueous solution.

- The reaction yields sodium thiosulfate, which can be isolated and purified .

Análisis De Reacciones Químicas

Sodium thiosulfate participates in various reactions:

Redox Reactions: It acts as a reducing agent, converting certain dyes to their colorless “leuco” forms during dyeing processes.

Neutralization Reactions: It neutralizes bleach solutions, allowing pH testing with liquid indicators.

Reaction with Bromine: Sodium thiosulfate reacts with bromine, removing free bromine from solutions.

Cyanide Detoxification: Sodium thiosulfate is used to treat cyanide poisoning

Comparación Con Compuestos Similares

Sodium thiosulfate stands out due to its unique combination of reducing properties, ligand behavior, and medical applications. Similar compounds include thiosulfuric acid, lithium thiosulfate, and potassium thiosulfate .

Propiedades

| { "Design of the Synthesis Pathway": "Sodium thiosulfate pentahydrate can be synthesized by reacting sodium sulfite with sulfur at elevated temperatures in the presence of water. The resulting solution is then treated with hydrogen peroxide to oxidize any remaining sulfur to sulfate. The solution is then filtered and the sodium thiosulfate pentahydrate crystals are obtained through evaporation and cooling.", "Starting Materials": [ "Sodium sulfite", "Sulfur", "Water", "Hydrogen peroxide" ], "Reaction": [ "Sodium sulfite is mixed with sulfur and water in a reaction vessel", "The mixture is heated to a temperature of 160-180°C for several hours", "Hydrogen peroxide is added to the resulting solution to oxidize any remaining sulfur to sulfate", "The solution is filtered to remove any solid impurities", "The solution is then evaporated to a concentration of approximately 50%", "The solution is cooled to room temperature to allow the formation of sodium thiosulfate pentahydrate crystals", "The crystals are filtered and washed with cold water to remove any remaining impurities", "The crystals are dried at a temperature of 50-60°C to obtain the final product" ] } | |

Número CAS |

10102-17-7 |

Fórmula molecular |

H4NaO4S2 |

Peso molecular |

155.15 g/mol |

Nombre IUPAC |

disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Na.H2O3S2.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clave InChI |

HBLWERCELPPGQF-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-]S(=O)(=S)[O-].[Na+].[Na+] |

SMILES canónico |

O.OS(=O)(=S)O.[Na] |

Color/Form |

POWDER COLORLESS MONOCLINIC CRYSTALS |

Densidad |

1.667 1.7 g/cm³ |

melting_point |

48.5 °C |

Otros números CAS |

10102-17-7 |

Descripción física |

Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |

Números CAS relacionados |

10102-17-7 (pentahydrate) 7772-98-7 (Parent) |

Solubilidad |

PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |

Sinónimos |

Thiosulfuric Acid (H2S2O3) Disodium Salt Pentahydrate; _x000B_Thiosulfuric Acid Disodium Salt Pentahydrate; _x000B_Disodium Thiosulfate Pentahydrate; _x000B_Disodium Thiosulphate Pentahydrate; Hypo_x000B_Sodium Thiosulfate (Na2S2O3) Pentahydrate |

Presión de vapor |

Vapor pressure at 20 °C: negligible |

Origen del producto |

United States |

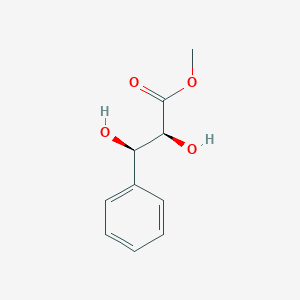

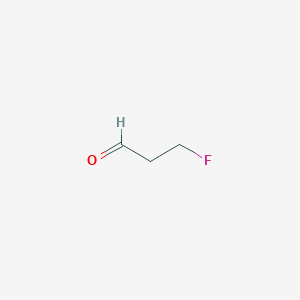

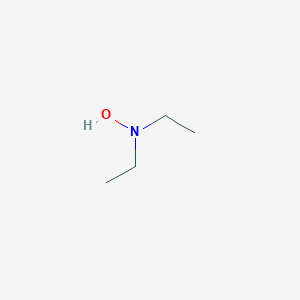

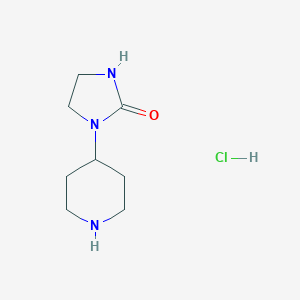

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

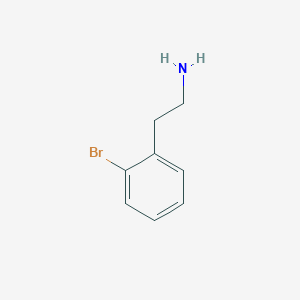

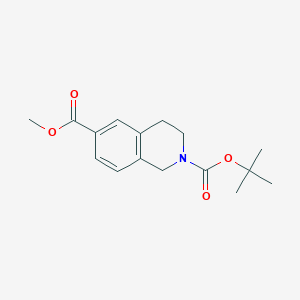

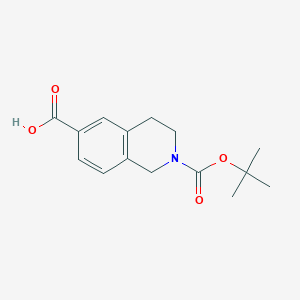

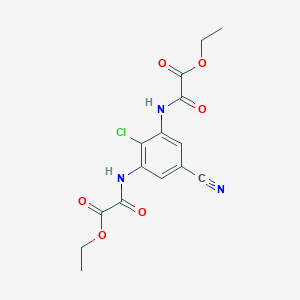

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.